![molecular formula C8H6F3N3 B600162 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine CAS No. 10057-45-1](/img/structure/B600162.png)
7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine
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Overview
Description
The compound “7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine” is a type of imidazole derivative. Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . More complex heterocycles presenting the imidazole ring in their structure are described in the literature, such as benzo[d]imidazo[2,1-b]thiazoles . These could be synthesized by the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of imidazole derivatives is complex and unique. The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .Physical And Chemical Properties Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine, provides some information on safety and hazards . It suggests that if inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought . It also provides advice on fire-fighting measures and accidental release measures .
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
properties
IUPAC Name |
4-(trifluoromethyl)-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVNLAOCLFQQDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680941 |
Source
|
Record name | 4-(Trifluoromethyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine | |
CAS RN |
10057-45-1 |
Source
|
Record name | 4-(Trifluoromethyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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